Dibutylaminopropyl p-fluorobenzoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibutylamino)propyl 4-fluorobenzoate hydrochloride typically involves the esterification of 4-fluorobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of industrial-grade reagents and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-fluorobenzoic acid and 3-(dibutylamino)propanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-fluorobenzoic acid and 3-(dibutylamino)propanol.
Scientific Research Applications
3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(dibutylamino)propyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing 4-fluorobenzoic acid and 3-(dibutylamino)propanol, which may interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride: Similar structure but with an additional iodine atom.
3-(Dibutylamino)propyl 4-hydroxybenzoate hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness
3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .
Properties
CAS No. |
451-64-9 |
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Molecular Formula |
C18H29ClFNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
3-(dibutylamino)propyl 4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C18H28FNO2.ClH/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;/h8-11H,3-7,12-15H2,1-2H3;1H |
InChI Key |
MGFRIVHHSGQYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
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